molecular formula C11H12N4O3 B2484121 ethyl 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetate CAS No. 1334374-05-8

ethyl 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetate

Cat. No. B2484121
CAS RN: 1334374-05-8
M. Wt: 248.242
InChI Key: CURCGYLMDIKHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reagents and techniques aimed at constructing the pyridazine core along with the introduction of functional groups that confer unique properties to the molecules. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been prepared and used as precursors to generate pyridazine derivatives through reactions with active methylene reagents (Mohareb et al., 2004). Additionally, the ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate has been subjected to heterocyclization reactions to synthesize pyrazole, thiophene, pyridine, and coumarin derivatives, highlighting the versatility of ethyl acetate derivatives in synthesizing complex heterocycles with potential antitumor activities (Mohareb & Gamaan, 2018).

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives, including ethyl 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetate, has been elucidated through various spectroscopic techniques. For example, a new pyridazinone derivative has been characterized by FT-IR, 1H- and 13C-NMR, ESI-MS, and confirmed through single-crystal X-ray diffraction, demonstrating the compound's (E)-configuration and providing insights into its conformational stability and electronic properties (Kalai et al., 2021).

Chemical Reactions and Properties

Ethyl 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetate undergoes various chemical reactions that showcase its reactivity and potential for further functionalization. For instance, synthesis of some new ethanone derivatives from ethyl 2-(1H-pyrazol-1-yl)acetate highlights the compound's versatility in forming Schiff bases and oxadiazole derivatives, which were then tested for their antimicrobial activity, demonstrating the compound's utility in synthesizing biologically active molecules (Asif et al., 2021).

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis and characterization of a pyridazinone derivative related to ethyl 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetate. This derivative was characterized using various spectroscopic methods and theoretical calculations to understand its structural and electronic properties (Kalai et al., 2021).

Heterocyclic Synthesis

  • Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were used in a study to synthesize various heterocyclic compounds, demonstrating the versatility of such structures in chemical synthesis (Mohareb et al., 2004).

Antimicrobial Activity

  • A derivative of ethyl 2-(1H-pyrazol-1-yl)acetate was synthesized and tested for antimicrobial properties. This research highlights the potential of such compounds in the development of new antibacterial agents (Asif et al., 2021).

Dye Synthesis

  • Another study involved the synthesis of dyes derived from a compound structurally similar to ethyl 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetate. These dyes were used for coloring polyester fabric, showcasing the application of such compounds in the textile industry (Deeb et al., 2015).

Antitumor Activities

  • A related compound, ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate, was used to synthesize various derivatives with potential antitumor activities. This demonstrates the relevance of such compounds in medicinal chemistry and drug development (Mohareb & Gamaan, 2018).

Nitrogen Heterocycle Synthesis

  • Ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate, similar in structure to the compound , was used in the efficient synthesis of nitrogen-containing heterocycles, important in various chemical and pharmaceutical applications (Behalo & Aly, 2011).

Catalytic Applications

  • A study utilized a pyrazolylpyridine-molybdenum oxide composite, derived from a similar compound, as a heterogeneous catalyst for olefin epoxidation. This indicates the potential use of such compounds in catalysis (Figueiredo et al., 2012).

properties

IUPAC Name

ethyl 2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-2-18-11(17)8-15-10(16)5-4-9(13-15)14-7-3-6-12-14/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURCGYLMDIKHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=CC(=N1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.